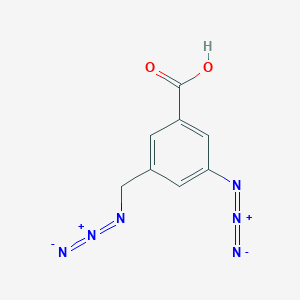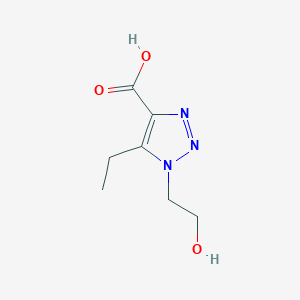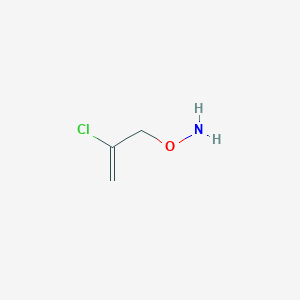
o-(2-Chloroallyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-chloroallyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Chloroallyl)hydroxylamine typically involves the reaction of 3-bromo-2-chloropropene with hydroxylamine. The process begins by adding 3-bromo-2-chloropropene and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to dichloromethane. This mixture is then stirred with N-hydroxyphthalimide in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is subsequently treated with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
o-(2-Chloroallyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
o-(2-Chloroallyl)hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of o-(2-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-O-(3-Chloroallyl)hydroxylamine: A similar compound with a different geometric configuration.
Hydroxylamine-O-sulfonic acid: Another derivative of hydroxylamine with different substituents.
O-(diphenylphosphinyl)hydroxylamine: A hydroxylamine derivative used as an electrophilic aminating agent
Uniqueness
o-(2-Chloroallyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C3H6ClNO |
|---|---|
Poids moléculaire |
107.54 g/mol |
Nom IUPAC |
O-(2-chloroprop-2-enyl)hydroxylamine |
InChI |
InChI=1S/C3H6ClNO/c1-3(4)2-6-5/h1-2,5H2 |
Clé InChI |
BIQPBWPHTUELQA-UHFFFAOYSA-N |
SMILES canonique |
C=C(CON)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





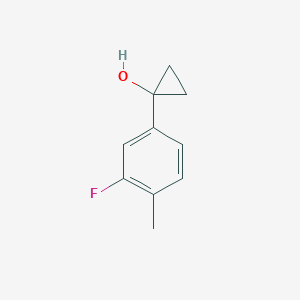
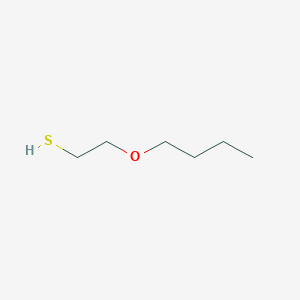



![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)


